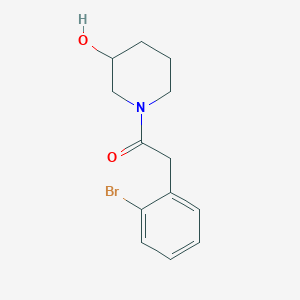
2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone is a chemical compound that belongs to the class of aryl ketones. It is also known as Buphedrone and is used as a research chemical. Buphedrone is structurally similar to amphetamines and cathinones and is known to have stimulant effects on the central nervous system.
Wirkmechanismus
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a stimulant effect on the central nervous system, leading to increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. Buphedrone has also been shown to increase heart rate and blood pressure, leading to cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
Buphedrone has several advantages for laboratory experiments. It is a well-established research chemical with a known synthesis method. It has been extensively studied for its pharmacological properties and has been shown to have a number of effects on the central nervous system. However, the use of Buphedrone in laboratory experiments is limited due to its potential for abuse and its stimulant effects on the central nervous system.
Zukünftige Richtungen
There are several future directions for research on Buphedrone. One area of research could focus on its potential as a treatment for depression, anxiety, and ADHD. Another area of research could focus on its potential as a drug of abuse and its effects on the brain and behavior. Additionally, further research could be conducted on the potential cardiovascular effects of Buphedrone and its safety profile.
Synthesemethoden
Buphedrone can be synthesized by the reaction of 2-bromophenylacetonitrile with 3-hydroxypiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to obtain Buphedrone. The synthesis method of Buphedrone is well established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
Buphedrone is primarily used as a research chemical to study its pharmacological properties. It has been studied for its potential use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Buphedrone has also been studied for its potential as a drug of abuse due to its stimulant effects on the central nervous system.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHQTGOMPUWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

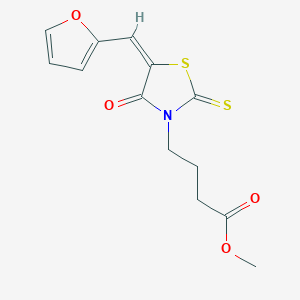


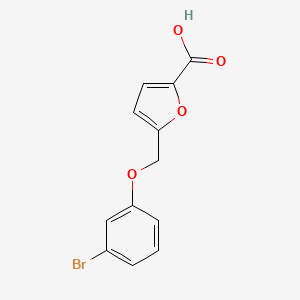
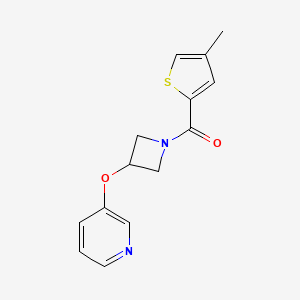
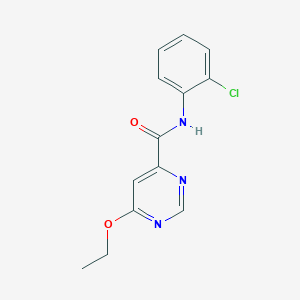
![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)
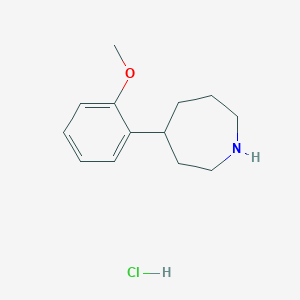

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2871847.png)